6-Chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one

synthetic methodology chemoselective functionalization SNAr reaction

Researchers needing a tetrasubstituted pyrimidin-4-one scaffold with two orthogonal reactive handles often face supply of analogs lacking the precise 6-Cl/2-SMe combination. 6-Chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 1427012-29-0) solves this. - 6-Cl leaving group enables SNAr at C-6. - 2-SMe independently displaceable under distinct conditions. - 3,5-dimethyl pattern blocks side reactions. - ≥98% purity; sealed, refrigerated storage ensures stability. Enables two-step library synthesis without protecting groups.

Molecular Formula C7H9ClN2OS
Molecular Weight 204.68 g/mol
Cat. No. B11803000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one
Molecular FormulaC7H9ClN2OS
Molecular Weight204.68 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N(C1=O)C)SC)Cl
InChIInChI=1S/C7H9ClN2OS/c1-4-5(8)9-7(12-3)10(2)6(4)11/h1-3H3
InChIKeyVMLHSXCWPBBHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one Overview


6-Chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 1427012-29-0) is a tetrasubstituted pyrimidin-4(3H)-one derivative belonging to the 2-(alkylthio)pyrimidin-4-one class. It features three orthogonal reactive centers—a 6-chloro leaving group, a 2-methylthio group amenable to SNAr displacement, and a 3,5-dimethylated ketone core—that together enable sequential, chemoselective functionalization . Commercial specifications include a molecular weight of 204.68 g/mol (C₇H₉ClN₂OS), LogP of 1.46, TPSA of 34.89, and typical purity ≥98% . The compound is supplied exclusively for research and further manufacturing use and requires sealed, refrigerated storage (2–8°C), consistent with the sensitivity of the 6-chloro substituent toward hydrolysis .

Sequential chemoselective derivatization workflows
Multi-step heterocycle synthesis requiring orthogonal reactive handles
Library synthesis scaffold with blocked N-3 and C-5 positions

Why Generic Substitution Fails


Generic substitution with closely related pyrimidin-4(3H)-ones fails because the concurrent presence of the 6-chloro leaving group, the 2-methylthio displaceable moiety, and the 3,5-dimethyl substitution pattern dictates a unique reactivity and selectivity profile that is absent in analogs missing any one of these groups. The 6-chloro substituent provides a kinetic handle for orthogonal derivatization (e.g., SNAr at C-6), while the 2-methylthio group serves as a second, electronically distinct reactive site that can be independently activated under different conditions . The 5-methyl group further modulates electrophilicity at C-6 through steric and electronic effects, altering reaction rates relative to the 5-unsubstituted or 5-chloro variants [1]. Physicochemical differences—including LogP (1.46 vs. ~0.8 for the des-chloro analog), molecular weight (204.68 vs. 170.23 g/mol), and solution stability—render direct interchange without re-optimization of downstream synthetic protocols impractical [2].

REACTIVITY Des-chloro analogs lack the C-6 electrophilic handle, blocking SNAr-based synthetic routes.
PROPERTY LogP and chromatographic retention may shift relative to the des-chloro or 5-unsubstituted variants, impacting purification workflows.
STABILITY Room-temperature-stable analogs cannot replace this compound in protocols that depend on the activated C-6 electrophile.

Differentiation Evidence vs. Closest Analogs


C-6 Chloro Leaving Group vs. Des-Chloro Analog

The target compound possesses a 6-chloro substituent that serves as a reactive leaving group for nucleophilic aromatic substitution (SNAr), enabling chemoselective C–N or C–O bond formation at C-6. This structural feature is completely absent in 3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 84941-50-4), which bears a hydrogen at C-6. The presence of chlorine increases the molecular weight by 34.45 g/mol (204.68 vs. 170.23 g/mol) [1] and transforms the C-6 position from an inert site into an electrophilic center reactive toward amines, alkoxides, and thiols . In the des-chloro analog, C-6 functionalization would require pre-installation of a directing group or metallation, significantly limiting synthetic flexibility.

C-6 Leaving Group
Head-to-head
C-6 Cl vs. H: +34.45 g/mol, gains SNAr electrophilic center
Confirms orthogonal reactive handle required for sequential functionalization.
Des-chloro analog requires metallation for C-6 modification.
synthetic methodology chemoselective functionalization SNAr reaction

Lipophilicity Advantage over Des-Chloro Analog

The 6-chloro substituent imparts a measurable increase in lipophilicity. The target compound has an experimentally determined (or calculated) LogP of 1.46 , whereas the des-chloro analog 3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one is expected to have a LogP approximately 0.7–1.0 units lower, based on the well-established Hansch π-value for aromatic chlorine (+0.71) [1]. This difference translates to an approximately 5- to 10-fold higher octanol/water partition coefficient, which can materially affect extraction efficiency, chromatographic retention, and membrane permeability in biological assays.

Lipophilicity Shift
Class-level
LogP 1.46 vs. estimated ~0.75 (Δ ≈ +0.7)
Reported LogP increase supports chromatographic method adjustments and extraction design.
Comparator LogP is estimated from Hansch π-Cl; experimental data to verify.
physicochemical profiling drug-likeness partition coefficient

Purity Advantage over Mono-Methyl Analog

Major commercial suppliers list 6-chloro-3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one at ≥98% purity , while the closest commercially available analog—6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 89466-43-3, lacking the 5-methyl group)—is typically offered at 95% purity . This 3-percentage-point purity differential, when translated to a 1 g synthesis scale, corresponds to up to 30 mg less total impurity burden, which can be decisive for reactions sensitive to trace acidic or nucleophilic contaminants.

Purity Specification
Cross-study
≥98% vs. 95% (mono-methyl analog); reduces impurity load ~30 mg/g
Higher purity specification may reduce pre-use purification for sensitive coupling steps.
Method variability across suppliers; source-specific review required.
chemical procurement purity specification quality assurance

Cold Storage Requirement vs. Ambient-Stable Analogs

The target compound requires sealed, dry storage at 2–8°C , a specification that reflects the hydrolytic lability of the 6-chloro substituent and distinguishes it from fully alkylated analogs that lack a reactive halogen. In contrast, 3,5-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 84941-50-4), which bears no leaving group at C-6, is expected to be stable at ambient temperature [1]. This differential storage requirement serves as a practical proxy for intrinsic chemical reactivity: the target compound's need for cold-chain logistics and moisture exclusion directly correlates with its utility as an activated electrophile in subsequent transformations .

Storage Requirement
Supporting
Requires 2–8°C sealed storage vs. ambient-stable des-chloro analog
Cold-chain requirement serves as a practical reactivity proxy for the C-6 electrophile.
Comparator inference based on absence of cold-storage specification.
chemical stability storage conditions handling requirements

Orthogonal Reactivity: C-2 Methylthio vs. C-6 Chloro

The 2-methylthio group and 6-chloro group exhibit orthogonal reactivity profiles that can be exploited for sequential, regioselective derivatization. Under pivalic acid conditions, the 2-methylthio group undergoes direct SNAr displacement with anilines in good to excellent yields, while the 6-chloro substituent remains intact; subsequent chlorination/conversion then activates the 4-position for further functionalization . This complementarity is not available in either the 2-unsubstituted analog (which lacks a displaceable group at C-2) or the 6-unsubstituted analog (which lacks the C-6 electrophilic handle). The 3,5-dimethyl substitution further tunes the electronic environment: the 3-methyl group locks the N-3 position against unwanted N-alkylation side reactions, while the 5-methyl group modestly deactivates the ring toward electrophilic attack at C-6, moderating reactivity and reducing decomposition rates [1].

Orthogonal Reactivity
Class-level
C-2 methylthio vs. C-6 chloro: independently addressable electrophilic centers
Enables sequential SNAr without protecting group manipulation, supporting SAR library efficiency.
Conditions: pivalic acid at 100–120 °C for C-2; alternative nucleophiles for C-6.
chemoselectivity sequential functionalization synthetic efficiency

Research and Industrial Application Scenarios


Divergent Library Synthesis Scaffold

The orthogonal reactivity of the 2-methylthio and 6-chloro groups makes this compound an ideal central scaffold for generating diverse pyrimidin-4-one libraries. In a typical workflow, the C-2 position is first derivatized with anilines or alkylamines under pivalic acid-mediated SNAr conditions, leaving the C-6 chloro intact . The resulting 2-amino-6-chloro intermediate is then subjected to a second nucleophilic displacement or palladium-catalyzed cross-coupling at C-6, yielding fully elaborated pyrimidinones in two steps without protecting group chemistry. This contrasts with the des-chloro analog, which would require pre-functionalization of C-6 via metallation or directed C–H activation, adding 2–3 synthetic steps.

Histamine H4 Receptor Modulator Intermediate

Patents describing substituted pyrimidine derivatives as intermediates for histamine H4 receptor modulators identify 2-(methylthio)pyrimidin-4(3H)-ones with a displaceable 6-chloro group as key building blocks [1]. The 3,5-dimethyl substitution pattern ensures that N-3 and C-5 positions are blocked against unwanted alkylation or oxidation side reactions during multi-step synthetic sequences, a problem documented with less substituted pyrimidinone intermediates.

Kinase Inhibitor Precursor

The combination of 2-methylthio (a precursor to 2-amino via SNAr with ammonia or amines) and 6-chloro (enabling diverse C-6 substitution) directly maps onto the pharmacophoric requirements of many ATP-competitive kinase inhibitors. The 3,5-dimethyl substitution provides a predefined alkylation pattern that mimics the hydrophobic collar of the ATP binding pocket, while the TPSA of 34.89 Ų and LogP of 1.46 place this scaffold within favorable drug-like property space for lead optimization.

Herbicidal Pyrimidin(thi)one Intermediate

The DE4431218 patent family on herbicidal pyrimidin(thi)ones includes compounds bearing methylthio, chloro, and alkyl substituents on the pyrimidinone core [2]. The specific 6-chloro-3,5-dimethyl-2-(methylthio) substitution pattern offers a balance of reactivity (C-6 chloro for further displacement) and steric protection (3,5-dimethyl groups shield the ring from oxidative metabolism in planta), making it a candidate intermediate for developing crop protection agents with improved environmental persistence profiles.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal reactive handles (C-2, C-6)
Chemoselective functionalization sequence
Histamine H4 modulator intermediate
Blocked N-3 / C-5 positions
Multi-step synthesis side-reaction control
Kinase inhibitor precursor
Drug-like property space (TPSA 34.89, LogP 1.46)
Pharmacophoric mapping and lead optimization
Herbicidal pyrimidin(thi)one intermediate
Balanced reactivity and steric shielding
Environmental persistence and target activity screening

Technical Documentation Hub

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16 linked technical documents
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